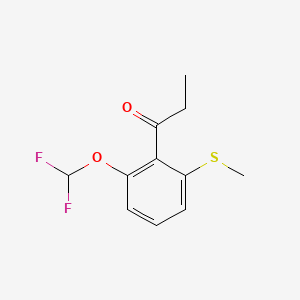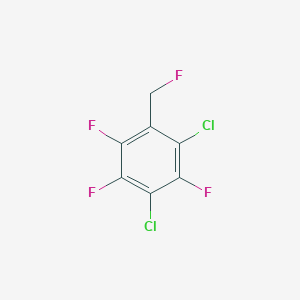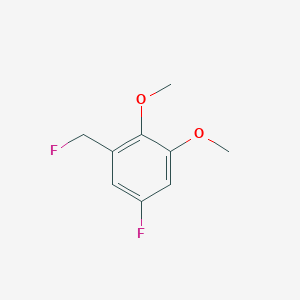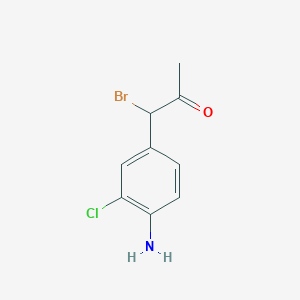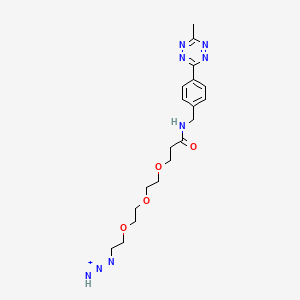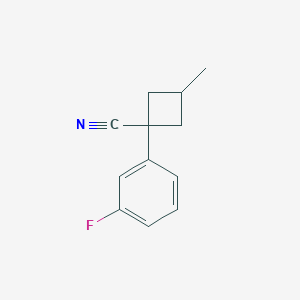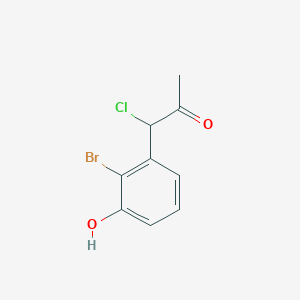
1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one can be synthesized through various methods. One common approach involves the bromination of 3-hydroxyacetophenone followed by chlorination. The reaction typically requires bromine and a suitable solvent such as acetic acid. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions and minimizing the risk of hazardous reagent exposure .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydroxyphenylpropanone.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of 1-(2-bromo-3-oxophenyl)-1-chloropropan-2-one.
Reduction: Formation of 1-(2-hydroxyphenyl)-1-chloropropan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-(2-Bromo-3-hydroxyphenyl)ethanone
- 1-(2-Chloro-3-hydroxyphenyl)propan-2-one
- 1-(2-Bromo-3-methoxyphenyl)-1-chloropropan-2-one
Comparison: 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions. Compared to its analogs, this compound offers a broader range of synthetic applications and potential biological activities .
Propiedades
Fórmula molecular |
C9H8BrClO2 |
|---|---|
Peso molecular |
263.51 g/mol |
Nombre IUPAC |
1-(2-bromo-3-hydroxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)9(11)6-3-2-4-7(13)8(6)10/h2-4,9,13H,1H3 |
Clave InChI |
TXNVRAGXTJEHGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


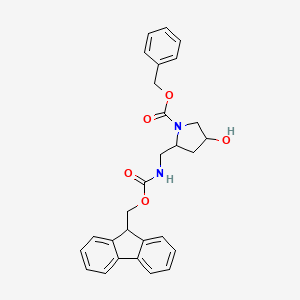

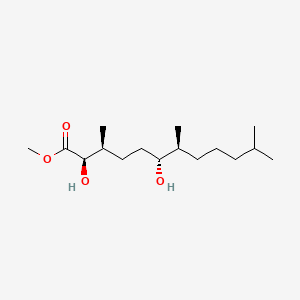
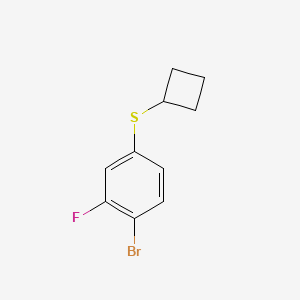

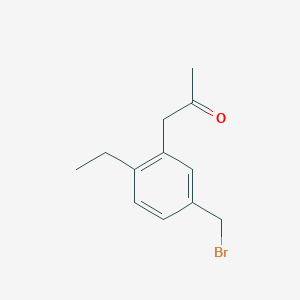
![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)

